2,4-Dibromobenzene-1,3,5-triol, also known as phloroglucinol dibromide, is a naturally occurring compound found in the brown seaweed Rhabdonia verticillata [].
Limited research suggests that 2,4-Dibromobenzene-1,3,5-triol may possess some biological activities, including:
Currently, research on 2,4-Dibromobenzene-1,3,5-triol is limited. More studies are needed to:
2,4-Dibromobenzene-1,3,5-triol is a chemical compound with the molecular formula and a molecular weight of approximately 283.90 g/mol. It features a benzene ring substituted with two bromine atoms at the 2 and 4 positions and hydroxyl groups at the 1, 3, and 5 positions. This triol structure contributes to its unique chemical properties and potential biological activities. The compound is classified under various chemical databases with identifiers such as CAS number 84743-75-9 and PubChem CID 14339091 .
Research indicates that 2,4-Dibromobenzene-1,3,5-triol exhibits significant biological activity. It has been studied for its potential as an inhibitor for various enzymes and pathways. Notably, it has been shown to inhibit certain cytochrome P450 enzymes (CYP2C9 and CYP3A4), which are crucial for drug metabolism . Such inhibition could have implications for drug interactions and pharmacokinetics.
Several synthetic routes have been developed for producing 2,4-Dibromobenzene-1,3,5-triol:
The applications of 2,4-Dibromobenzene-1,3,5-triol are diverse:
Interaction studies involving 2,4-Dibromobenzene-1,3,5-triol have focused on its effects on various biological systems. Notably:
Several compounds share structural similarities with 2,4-Dibromobenzene-1,3,5-triol. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
2,4-Dibromobenzene-1,3-diol | Dihydroxy derivative | Lacks one hydroxyl group compared to the triol. |
2-Bromophenol | Monohydroxy derivative | Only one hydroxyl group; simpler structure. |
1,3-Dibromobenzene | Dihalogenated compound | No hydroxyl groups; purely halogenated. |
2-Hydroxy-4-bromophenol | Monohydroxy derivative | Contains only one hydroxyl group; less reactive. |
2-Bromo-4-hydroxybenzoic acid | Carboxylic acid derivative | Contains a carboxylic acid group; different reactivity. |
The presence of multiple hydroxyl groups in 2,4-Dibromobenzene-1,3,5-triol enhances its solubility and reactivity compared to its counterparts with fewer functional groups or different substituents .